(R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
JGUUZLLUEJITLZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis or Auxiliaries
One common approach to prepare chiral β-amino acids involves asymmetric catalytic reactions or the use of chiral auxiliaries to induce stereoselectivity. Although specific literature on this exact compound is limited, analogous β-amino acids with trifluoromethyl-substituted phenyl rings have been synthesized by:
- Asymmetric Michael additions of amines to α,β-unsaturated esters or acids bearing trifluoromethylated aromatic substituents.
- Chiral phase-transfer catalysis , employing chiral quaternary ammonium salts to mediate enantioselective alkylation or amination steps.
- Use of chiral auxiliaries such as Evans’ oxazolidinones to control stereochemistry during the construction of the β-amino acid backbone.
These methods typically yield the desired (R)-enantiomer with high enantiomeric excess (ee), although optimization of catalyst, solvent, temperature, and reaction time is critical to maximize yield and selectivity.
Resolution of Racemic Mixtures
An alternative and widely used method is the resolution of racemic mixtures of 3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid or its precursors. Resolution can be achieved by:
- Diastereomeric salt formation with chiral amines such as (R,R)- or (S,S)-2-amino-1-phenylpropane-1,3-diol, followed by crystallization to separate the diastereomers.
- Chromatographic resolution on chiral stationary phases, which separates enantiomers based on differential interactions.
For example, racemic trifluoromethylated hydroxy acids have been resolved on a 25 g scale using chiral amines, with enantiomeric purity confirmed by chiral gas chromatography and X-ray crystallography of the salt complexes.
Industrial-Scale Considerations
Industrial synthesis emphasizes:
- Use of catalysts to improve reaction rates and selectivity.
- Control of temperature and pressure to optimize yields.
- Efficient purification methods such as recrystallization and chromatographic techniques to achieve high purity.
For related trifluoromethylated amino acids, industrial methods have been reported involving amination of trifluoromethyl-substituted aromatic precursors followed by propanoic acid derivatization under controlled conditions.
Data Table: Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations | Typical Yield / Purity |
|---|---|---|---|---|
| Asymmetric Catalysis | Michael addition, chiral catalysts/auxiliaries | High enantioselectivity | Requires catalyst optimization | 60-85% yield; >90% ee |
| Resolution of Racemates | Diastereomeric salt formation, chiral chromatography | Straightforward, scalable | Requires racemic starting material | 30-50% yield per enantiomer; >95% ee |
| Multi-step Synthesis from Precursors | Aldehyde/acid functionalization, amination, hydroxylation | Versatile, modular | Multi-step, purification intensive | 40-70% overall yield |
| Industrial Production | Catalyzed amination, controlled conditions | High throughput, reproducible | Requires process development | Optimized for >80% yield |
Research Findings and Analytical Data
- Enantiomeric Purity : Determined by chiral GC or HPLC of methyl ester derivatives, with enantiomeric excess often exceeding 95% after resolution or asymmetric synthesis.
- Structural Confirmation : X-ray crystallography of diastereomeric salts confirms absolute configuration (R) and purity.
- Reaction Optimization : Studies indicate that purification of reagents (e.g., t-BuOK) and strict temperature control improve yields in key steps such as N-formyl-dehydroamino acid ester synthesis, which is closely related to β-amino acid preparation.
- Functional Group Stability : The trifluoromethyl and hydroxy substituents remain stable under typical reaction and purification conditions, facilitating downstream applications.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
The compound exhibits several biological activities, which include:
- Anticancer Properties : Similar compounds have shown potential in enhancing the efficacy of traditional chemotherapeutics, acting synergistically to inhibit cancer cell proliferation.
- Neurotransmitter Modulation : The trifluoromethyl group enhances interactions with neurotransmitter systems, particularly GABA(A) receptors, suggesting potential anxiolytic or anesthetic effects.
- Anticonvulsant Activity : Research indicates that fluorinated amino acids can reduce seizure thresholds in animal models.
Anticancer Activity
A study explored the anticancer properties of trifluoromethylated derivatives, including (R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid. The findings indicated that these compounds could inhibit specific enzymes involved in metabolic pathways, leading to reduced viability of cancer cells.
Data Table: Anticancer Activity Overview
| Compound Name | Mechanism of Action | Cell Lines Tested | IC50 Value |
|---|---|---|---|
| This compound | Inhibition of metabolic enzymes | Various cancer cell lines | Varies by line |
Neurotransmitter Interaction
Research has demonstrated that similar trifluoromethylated compounds can enhance GABA(A) receptor currents in neuronal models. This suggests a potential role for this compound as an anxiolytic agent.
Case Study Summary: GABA(A) Modulation
In vitro studies showed that the compound increased GABA(A) receptor activity, which could lead to therapeutic applications in anxiety disorders.
Anticonvulsant Properties
Studies on fluorinated amino acids have indicated their potential as anticonvulsants. For instance, analogues were tested against various seizure models, demonstrating significant anticonvulsant activity.
Data Table: Anticonvulsant Activity Summary
| Compound Name | Model Used | Dose | Outcome |
|---|---|---|---|
| This compound | Maximal Electroshock Model | Varies | Significant reduction in seizure threshold |
Safety and Toxicology Considerations
While the biological activities are promising, it is essential to assess the safety profile of fluorinated compounds. The presence of fluorine may influence toxicity and environmental persistence. Studies suggest potential risks associated with long-term exposure to perfluoroalkyl substances (PFAS), necessitating comprehensive toxicological evaluations before therapeutic applications.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxy groups facilitate binding to active sites of enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent positions and functional groups, impacting their physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
*Hypothetical structure based on analogs.
Substituent Effects on Properties
- Hydroxyl Group: The target compound’s 4-hydroxyl group distinguishes it from non-hydroxylated analogs (e.g., CAS 791582-16-6). This group likely increases aqueous solubility and enables hydrogen bonding in biological targets .
- Enantiomeric Differences: (R)- vs. (S)-configurations significantly impact biological activity. For example, (R)-3-Amino-3-(3-CF₃-phenyl)propanoic acid (CAS 793663-51-1) has 95% purity and distinct reactivity compared to its (S)-isomer .
Biological Activity
(R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-L-TFMPA, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H10F3NO2
- Molecular Weight : 233.19 g/mol
- CAS Number : 1336323-90-0
- Solubility : Highly soluble in water (56.1 mg/ml) .
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and enzymatic pathways. It is structurally related to amino acids and may act as an agonist or antagonist at specific receptors, influencing various physiological processes.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Inhibition of Enzymatic Activity : Recent studies have indicated that derivatives of (R)-L-TFMPA can inhibit proteolytic enzymes such as ADAMTS7, which is involved in various pathological conditions including atherosclerosis .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain proteases effectively. For example, a derivative with a trifluoromethyl group showed enhanced selectivity for ADAMTS7 with a Ki value of 9 nM compared to 110 nM for ADAMTS5 . This selectivity is crucial for developing targeted therapies with fewer side effects.
| Compound | Ki (nM) | Target Enzyme |
|---|---|---|
| 3a | 9 | ADAMTS7 |
| 3b | 50 | ADAMTS7 |
| 3c | 1000 | ADAMTS7 |
Case Studies
- Atherosclerosis : A study highlighted the role of (R)-L-TFMPA in inhibiting ADAMTS7 activity, suggesting its potential use in treating atherosclerosis by preventing plaque formation through modulation of extracellular matrix degradation .
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties by modulating glutamate levels in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that (R)-L-TFMPA has good bioavailability and solubility characteristics, which are favorable for oral administration. Toxicological studies are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
